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Compound of Interest

Compound Name: H-Ala-Ala-OH

Cat. No.: B1265364 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the

dipeptide H-Ala-Ala-OH (L-Alanyl-L-alanine). The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering

valuable data and experimental insights for researchers in chemistry, biochemistry, and

pharmaceutical development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of H-Ala-Ala-OH in

solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of

each atom.

¹H NMR Spectral Data
The ¹H NMR spectrum of H-Ala-Ala-OH is characterized by signals corresponding to the

protons of the two alanine residues. The chemical shifts are influenced by the peptide bond and

the terminal amino and carboxyl groups.
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Proton Assignment
Chemical Shift (δ) in

ppm
Multiplicity

Coupling Constant

(J) in Hz

α-H (N-terminal) ~4.1 Quartet ~7.2

β-CH₃ (N-terminal) ~1.4 Doublet ~7.2

α-H (C-terminal) ~4.4 Quartet ~7.2

β-CH₃ (C-terminal) ~1.3 Doublet ~7.2

Amide N-H ~8.1 Doublet ~7.5

Amine N-H₂ Broad singlet - -

Carboxyl O-H Broad singlet - -

Note: Chemical shifts can vary depending on the solvent, concentration, and pH.

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the dipeptide.

Carbon Assignment Chemical Shift (δ) in ppm

Carbonyl (C=O) - Peptide ~173

Carbonyl (C=O) - Carboxyl ~176

α-C (N-terminal) ~50

β-C (N-terminal) ~17

α-C (C-terminal) ~51

β-C (C-terminal) ~18

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can be influenced by

experimental conditions.[1]

Experimental Protocol for NMR Spectroscopy
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A typical experimental protocol for obtaining NMR spectra of H-Ala-Ala-OH is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of H-Ala-Ala-OH in 0.5-0.7 mL of a

deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical and will affect the

chemical shifts of exchangeable protons (NH and OH). D₂O is commonly used for peptides,

which will result in the exchange of labile protons with deuterium.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

signal dispersion and resolution.

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-

degree pulse angle and a relaxation delay of 1-2 seconds.

Solvent suppression techniques may be necessary if residual solvent signals obscure the

analyte peaks.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing

C-H coupling, resulting in a single peak for each unique carbon atom.

A larger number of scans is typically required for ¹³C NMR due to the low natural

abundance of the ¹³C isotope.
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NMR Experimental Workflow for H-Ala-Ala-OH.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in H-Ala-Ala-OH by

measuring the absorption of infrared radiation at various frequencies.

IR Spectral Data
The IR spectrum of H-Ala-Ala-OH shows characteristic absorption bands for the amide,

carboxylic acid, and amine functional groups.

Vibrational Mode
Frequency Range

(cm⁻¹)
Intensity Description

O-H Stretch

(Carboxylic Acid)
3300 - 2500 Strong, Broad Hydrogen-bonded OH

N-H Stretch (Amine &

Amide)
3400 - 3200 Strong, Broad

Overlaps with O-H

stretch

C-H Stretch (Alkyl) 2980 - 2850 Medium Methyl C-H bonds

C=O Stretch (Amide I) ~1650 Strong Amide carbonyl

N-H Bend (Amide II) ~1540 Strong
Amide N-H bending

and C-N stretching

C=O Stretch

(Carboxylic Acid)
~1720 Strong

Carboxyl carbonyl

(protonated form)

C-O Stretch / O-H

Bend
1450 - 1200 Medium Carboxylic acid

Note: The appearance of the spectrum can be influenced by the sample preparation method

(e.g., KBr pellet, ATR). The zwitterionic form in the solid state will show a strong, broad

absorption for the ammonium (NH₃⁺) group and a carboxylate (COO⁻) absorption around

1600-1550 cm⁻¹.[1][2]
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Experimental Protocol for IR Spectroscopy
A common method for obtaining the IR spectrum of a solid sample like H-Ala-Ala-OH is using

Attenuated Total Reflectance (ATR).

Sample Preparation: Place a small amount of the solid H-Ala-Ala-OH powder directly onto

the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Record the sample spectrum. The spectrometer software will automatically ratio the

sample spectrum to the background spectrum to produce the final absorbance or

transmittance spectrum.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
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FTIR-ATR Experimental Workflow.

Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge

ratio (m/z) of ions. It is used to determine the molecular weight of H-Ala-Ala-OH and can

provide structural information through fragmentation analysis.
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Mass Spectral Data
The molecular weight of H-Ala-Ala-OH is 160.17 g/mol .[1] In mass spectrometry, the molecule

is typically observed as a protonated molecular ion [M+H]⁺.

Ion m/z (calculated) m/z (observed) Description

[M+H]⁺ 161.0921 ~161.1
Protonated molecular

ion

[M+Na]⁺ 183.0740 ~183.1 Sodium adduct

Fragment 1 90.0550 ~90.1

[Ala+H]⁺ (from

cleavage of the

peptide bond)

Fragment 2 72.0444 ~72.0
Immonium ion of

Alanine

Note: The observed m/z values and the fragmentation pattern can vary depending on the

ionization technique used (e.g., ESI, MALDI).

Experimental Protocol for Mass Spectrometry
Electrospray Ionization (ESI) is a soft ionization technique commonly used for analyzing

peptides.

Sample Preparation: Prepare a dilute solution of H-Ala-Ala-OH (e.g., 10-100 µM) in a

solvent mixture compatible with ESI, such as 50:50 water/acetonitrile with 0.1% formic acid.

The acid helps in the protonation of the analyte.

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a

quadrupole, ion trap, or time-of-flight (TOF) analyzer.

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1265364?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/L-Alanyl-L-alanine
https://www.benchchem.com/product/b1265364?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


As the solvent evaporates, ions are formed and transferred into the mass analyzer.

Acquire the mass spectrum in positive ion mode to observe protonated species.

For structural analysis, a tandem mass spectrometry (MS/MS) experiment can be

performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation

(CID) to generate fragment ions.
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ESI-MS Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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